(2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
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Description
The compound “(2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid” is an impurity of Edoxaban, which is an oral anticoagulant drug and a direct factor Xa inhibitor .
Synthesis Analysis
The synthesis of this compound involves the use of a [Ru] catalyst (diiodo (p-cymene) ruthenium (II) dimer) and (R,R)-Me-Duphos in toluene, which is reacted at 65-70°C for one hour . This forms a chiral catalyst. The toluene solution of the chiral catalyst is then added into a clean hydrogenation kettle, followed by SM1 (763g), 202g triethylamine, and 16L methanol solvent . The reaction is carried out at 55°C for 12 hours under pressure . The reaction liquid is then filtered and concentrated, and the pure compound can be obtained by beating with n-hexane and ethyl acetate (1:1) .Molecular Structure Analysis
The molecular formula of the compound is C23H29NO4 . The InChI code is InChI=1/C23H29NO4/c1-16 (21 (25)26)14-20 (24-22 (27)28-23 (2,3)4)15-17-10-12-19 (13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3, (H,24,27) (H,25,26)/t16-,20+/s3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The conversion rate of reaction SM1 reached 99.99% .Physical And Chemical Properties Analysis
The compound is an off-white solid . It has a melting point of 145-147°C and a predicted boiling point of 582.6±50.0 °C . The predicted density is 1.115±0.06 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol .Safety and Hazards
The compound is classified under GHS07 and the signal word is 'Warning’ . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(2R,4S)-5-amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)4-5(11)7(12)14/h5-6H,4H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t5-,6+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKLZVZAGWSHGJ-NTSWFWBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C(=O)N)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C[C@@H](C(=O)N)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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